molecular formula C7H9NO3 B1293933 Ethyl 5-methylisoxazole-3-carboxylate CAS No. 3209-72-1

Ethyl 5-methylisoxazole-3-carboxylate

Cat. No.: B1293933
CAS No.: 3209-72-1
M. Wt: 155.15 g/mol
InChI Key: OCCIGHIQVMLYBZ-UHFFFAOYSA-N
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Description

Ethyl 5-methylisoxazole-3-carboxylate is a heterocyclic compound with the molecular formula C7H9NO3. It is a derivative of isoxazole, a five-membered ring containing one oxygen and one nitrogen atom. This compound is often used as a building block in organic synthesis and has various applications in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 5-methylisoxazole-3-carboxylate can be synthesized through several methods. One common approach involves the cyclization of ethyl 3-oxobutanoate with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs under reflux conditions in ethanol, yielding the desired product after purification .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as copper(I) or ruthenium(II) may be employed to facilitate the cycloaddition reactions, although metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-methylisoxazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 5-methylisoxazole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the development of enzyme inhibitors and other bioactive molecules.

    Medicine: It is a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Industry: The compound is used in the production of agrochemicals and specialty polymers.

Mechanism of Action

The mechanism of action of ethyl 5-methylisoxazole-3-carboxylate depends on its specific application. In medicinal chemistry, it often acts as a ligand that binds to specific enzymes or receptors, modulating their activity. The isoxazole ring can interact with various molecular targets, including kinases and ion channels, influencing cellular pathways and physiological responses .

Comparison with Similar Compounds

  • Ethyl 5-aminoisoxazole-4-carboxylate
  • Ethyl 5-phenylisoxazole-3-carboxylate
  • Ethyl 3,5-dimethyl-4-isoxazolecarboxylate

Comparison: Ethyl 5-methylisoxazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to ethyl 5-aminoisoxazole-4-carboxylate, it has different reactivity and pharmacological profiles. Ethyl 5-phenylisoxazole-3-carboxylate, with a phenyl group, exhibits different steric and electronic effects, influencing its interactions with biological targets. Ethyl 3,5-dimethyl-4-isoxazolecarboxylate has additional methyl groups, altering its chemical behavior and applications .

Properties

IUPAC Name

ethyl 5-methyl-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-3-10-7(9)6-4-5(2)11-8-6/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCCIGHIQVMLYBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60185887
Record name Ethyl 5-methylisoxazole-3-carboxylate
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Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3209-72-1
Record name Ethyl 5-methylisoxazole-3-carboxylate
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Record name Ethyl 5-methylisoxazole-3-carboxylate
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Record name Ethyl 5-methylisoxazole-3-carboxylate
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Record name Ethyl 5-methylisoxazole-3-carboxylate
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Synthesis routes and methods I

Procedure details

To a 100 mL RB flask fitted with a condenser and a magnetic stirrer was charged with 10.5 mL of ethanol. To the stirred solvent were added ethyl 2,4-dioxopentanoate (2.5 g, 15 mmol), hydroxylamine hydrochloride (1.09 g, 15 mmol) and sodium bicarbonate (1.32 g, 15 mmol). After addition, the reaction mixture was refluxed at 80° C. for 8 h under nitrogen atmosphere. After completion of the reaction, the solvent was evaporated from the reaction mixture. Ethyl acetate (50 mL) was added; organic layer was washed with water (50 mL), followed by brine solution (25 mL). The organic layer was dried over anhydrous Na2SO4 and the solvent was removed under reduced pressure. The product was obtained as a colorless liquid (1 g, yield: 40.08%). 1H NMR (300 MHz, CDCl3): δ 6.34 (s, 1H), 4.33-4.40 (q, 2H), 2.43 (s, 3H), 1.32-1.37 (t, 3H).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
1.09 g
Type
reactant
Reaction Step One
Quantity
1.32 g
Type
reactant
Reaction Step One
Quantity
10.5 mL
Type
solvent
Reaction Step Two
Yield
40.08%

Synthesis routes and methods II

Procedure details

A mixture of 0.16 mole ethyl 2,4-dioxovalerate and 0.08 mole hydroxylamine sulfate, 50 ml ethanol and 70 ml toluene was stirred at 40° C. for four hours. The mixture was cooled to 15°-20° C., 1.8 g of concentrated ammonium hydroxide added and stirring continued at room temperature for 60 hours. The mixture was poured into water/toluene, the aqueous layer extracted with toluene, the organic layers combined, washed with brine and dried (Na2SO4). Evaporation of solvent in vacuo gave a yellow liquid which was distilled to afford 14.68 g of product, b.p. 120°-124° C. at 30 torr which crystallized upon standing.
Quantity
0.16 mol
Type
reactant
Reaction Step One
Quantity
0.08 mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of ethyl-2,4-dioxovalerate (20 g, 126 mmol) in ethanol (85 mL), was added hydroxylamine hydrochloride (8.8 g, 126 mmol) and sodium hydrogen carbonate (10.6 g, 0.126 mmol). The reaction mixture was then heated under reflux for 1 hour. After cooling, the mixture was evaporated to leave a clear liquid that was distilled to leave the title compound as a colorless liquid (13.3 g, 68%); m/z (EI) 156.0 (MH).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
85 mL
Type
solvent
Reaction Step One
Yield
68%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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